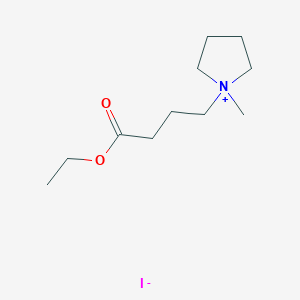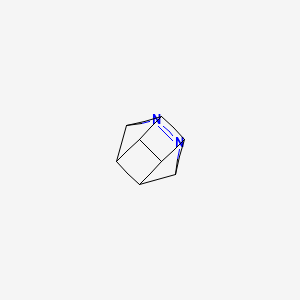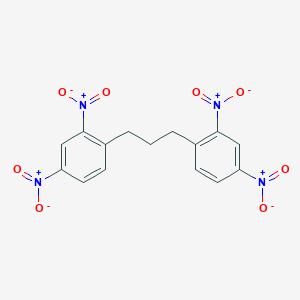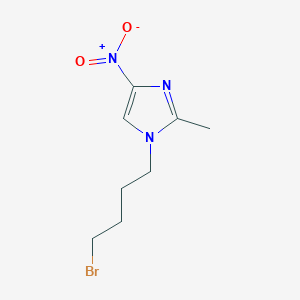
1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by the presence of a bromobutyl group, a methyl group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole typically involves the alkylation of 2-methyl-4-nitroimidazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 1-(4-aminobutyl)-2-methyl-4-nitro-1H-imidazole.
Oxidation: Formation of 1-(4-bromobutyl)-2-carboxy-4-nitro-1H-imidazole.
Scientific Research Applications
1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
- 1-(4-Chlorobutyl)-2-methyl-4-nitro-1H-imidazole
- 1-(4-Bromobutyl)-2-methyl-5-nitro-1H-imidazole
- 1-(4-Bromobutyl)-2-ethyl-4-nitro-1H-imidazole
Comparison: 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
23430-24-2 |
|---|---|
Molecular Formula |
C8H12BrN3O2 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
1-(4-bromobutyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12BrN3O2/c1-7-10-8(12(13)14)6-11(7)5-3-2-4-9/h6H,2-5H2,1H3 |
InChI Key |
YIMBSFLFACSQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


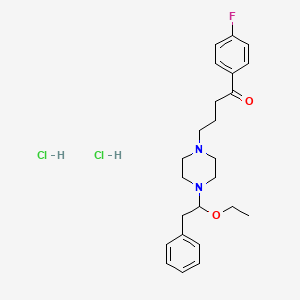

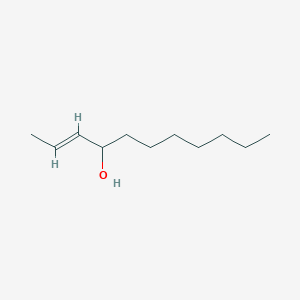
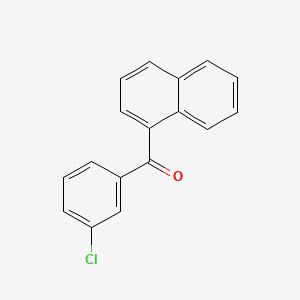
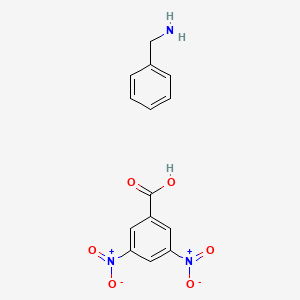
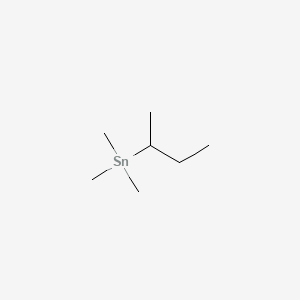


![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
